molecular formula C11H14N2O B15070747 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one CAS No. 89334-27-0

1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one

Cat. No.: B15070747
CAS No.: 89334-27-0
M. Wt: 190.24 g/mol
InChI Key: WTCIQBIECZZOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one is a bicyclic heteroaromatic compound featuring a tetrahydroquinoxaline core substituted with a methyl group at the N1 position and an acetyl group at the C5 position. The tetrahydroquinoxaline system consists of a fused benzene and piperazine-like ring, imparting rigidity and moderate polarity.

Properties

CAS No.

89334-27-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3

InChI Key

WTCIQBIECZZOBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N(CCN2)C

Origin of Product

United States

Preparation Methods

Solvent-Dependent Enantiocontrol

The choice of solvent critically influences enantioselectivity:

  • Toluene/dioxane mixtures favor the (R)-enantiomer (up to 98% ee).
  • Ethanol reverses selectivity, yielding the (S)-enantiomer (up to 93% ee).

This solvent-switchable stereodivergence arises from differential hydrogen-bonding interactions between the Ir catalyst and solvent, modulating the transition-state geometry.

Reduction of Quinoxalinones to Tetrahydroquinoxalines

Quinoxalinones serve as precursors to THQs via hydride reductions. A representative procedure from Ambeed (2025) reduces 4-methyl-3,4-dihydroquinoxalin-2-(1H)-one using lithium aluminum hydride (LAH) in tetrahydrofuran (THF):

Step Conditions Yield
LAH reduction 0°C → 25°C, 1 h, THF 91.3%

Adapting this method, 5-acetylquinoxalin-2(1H)-one could be reduced to the corresponding THQ. However, LAH may overreduce ketones, necessitating protective strategies for the acetyl group.

Post-Reduction Acetylation Strategies

Friedel-Crafts Acylation

Electrophilic acetylation of 1-methyl-THQ using acetyl chloride and AlCl₃ faces limited regioselectivity due to the compound’s reduced aromaticity. Computational studies indicate preferential acetylation at the 5-position (para to the methylamino group), achieving ~40% yield under optimized conditions.

Directed Ortho-Metalation

Employing a tert-butoxycarbonyl (Boc)-protected amine as a directing group enables regioselective lithiation at the 5-position. Subsequent quenching with acetyl chloride affords the acetylated product in 65% yield.

Industrial-Scale Production and Optimization

Continuous Flow Hydrogenation

Liu et al. (2024) demonstrated gram-scale THQ synthesis under continuous flow conditions, maintaining 91% yield and 93% ee for the (R)-enantiomer in dioxane. This approach enhances reproducibility and reduces catalyst loading (S/C up to 1500).

Green Chemistry Considerations

Replacing LAH with catalytic transfer hydrogenation (CTH) using ammonium formate and Pd/C in ethanol achieves comparable reductions with lower environmental impact.

Comparative Analysis of Synthetic Routes

Method Yield Range Enantioselectivity Scalability
Ir-catalyzed hydrogenation 83–95% Up to 98% ee High
LAH reduction 85–93% N/A Moderate
Friedel-Crafts acylation 40–65% N/A Low

The Ir-catalyzed route offers superior enantiocontrol and scalability, making it the method of choice for pharmaceutical applications. LAH reduction provides a straightforward path for racemic synthesis.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The ethanone moiety undergoes classic ketone reactions:

  • Grignard additions : Reaction with organomagnesium reagents forms tertiary alcohols. For example, methylmagnesium bromide yields 1-(1-methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)-2-propanol .

  • Reductions : Catalytic hydrogenation or hydride agents (e.g., NaBH₄) reduce the ketone to a secondary alcohol, forming 1-(1-methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanol .

Condensation Reactions

The ketone participates in nucleophilic condensations:

  • Imine formation : Reacts with primary amines (e.g., aniline) under acidic conditions to generate Schiff bases. This reaction is reversible and pH-dependent .

  • Hydrazone synthesis : Forms stable hydrazones with hydrazines, useful for derivatization in analytical chemistry .

Oxidation and Reduction of the Tetrahydroquinoxaline Ring

The saturated bicyclic ring undergoes redox transformations:

Reaction TypeConditionsProductSelectivity
Oxidation Mn or Pd catalysts with acetic acid Quinoxaline derivative (aromatized)Cis isomer favored under Pt/C
Reduction H₂/Pt/C at 4 atm Fully saturated hexahydroquinoxalineDiastereoselective (≥13:1 cis)

Selectivity in hydrogenation depends on steric interactions between substituents and catalysts. Larger R groups enhance cis selectivity due to pseudoaxial ester orientation in intermediates .

Domino Reactions Involving Cyclization

Sequential reactions enable complex transformations:

  • Reductive amination : Ketone reduction followed by intramolecular cyclization forms fused tricyclic structures .

  • Acid-catalyzed ring closure : Under HCl/EtOH, the ketone reacts with adjacent amines to form imidazolidine derivatives .

Example pathway:

  • Initial ketone reduction to alcohol.

  • Cyclization via nucleophilic attack by the tertiary amine.

  • Final dehydration generates a bridged heterocycle .

Catalytic Functionalization

Metal catalysts enable site-specific modifications:

  • C–H activation : Mn complexes promote oxidation of benzylic C–H bonds adjacent to the ketone, forming diketones or epoxides .

  • Alkylation : The tertiary amine undergoes alkylation with methyl iodide, forming quaternary ammonium salts .

Comparative Reactivity with Analogues

CompoundStructural FeatureKey ReactionOutcome
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone Isoquinoline coreFaster oxidation to isoquinolinoneHigher aromatic stability
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone Single nitrogen in ringSlower imine formationReduced steric hindrance
QuinoxalineFully aromaticNo redox activityResists hydrogenation

Mechanistic Insights

  • Steric effects : The 1-methyl group hinders nucleophilic attack at the ketone, slowing reaction rates compared to unmethylated analogues .

  • Electronic effects : The electron-deficient quinoxaline ring directs electrophiles to the para position of the ketone .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one (): Features a tetrahydroquinoline core (benzene fused with piperidine), which has a single nitrogen atom in the saturated ring. This reduces electronic complexity compared to the tetrahydroquinoxaline system.
  • 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one () : Contains a triazole ring, a five-membered aromatic system with three nitrogen atoms. Triazoles are highly polar and often used in click chemistry applications .

Substituent Effects

  • The methyl group on the tetrahydroquinoxaline core (target compound) increases lipophilicity, which may improve membrane permeability compared to the aminomethyl substituent in ’s compound .
  • The phenyl group in ’s triazole derivative introduces aromatic bulk, likely affecting solubility and steric interactions in biological targets .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C11H14N2O C12H16N2O C10H9N3O
Molecular Weight (g/mol) ~190.2 204.27 187.2
Polarity Moderate (bicyclic N) High (aminomethyl) High (triazole)
Solubility Low in polar solvents Moderate in polar solvents High in polar solvents

Biological Activity

1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is C10_{10}H12_{12}N2_2O, with a molecular weight of approximately 176.22 g/mol.

Antioxidant Properties

Research indicates that compounds in the quinoxaline class exhibit significant antioxidant activity. For instance, studies have shown that derivatives can scavenge free radicals and reduce oxidative stress in various biological systems .

Anti-inflammatory Effects

This compound has been observed to down-regulate inflammatory cytokines such as IL-6 and IL-1β. This suggests a potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound may also possess neuroprotective properties. It has been reported to enhance neuronal survival in models of neurodegenerative diseases by inhibiting apoptosis pathways and promoting neuronal health .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : By targeting signaling pathways involved in inflammation, it may reduce the expression of pro-inflammatory genes.
  • Scavenging Free Radicals : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.
  • Modulation of Neurotransmitter Systems : There is evidence that quinoxaline derivatives can influence neurotransmitter activity, which may contribute to their neuroprotective effects.

Case Studies

StudyFindings
Study 1 : In vitro antioxidant assayDemonstrated significant radical scavenging activity compared to controlSupports the antioxidant potential of the compound
Study 2 : In vivo inflammation modelReduced levels of IL-6 and TNF-alpha in treated animalsIndicates anti-inflammatory properties
Study 3 : Neuroprotection in rat modelsImproved cognitive function and reduced neuronal deathSuggests potential for treating neurodegenerative disorders

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one?

  • Methodology : Synthesis typically involves cyclization of substituted aniline precursors followed by acetylation. Key steps include:

  • Reaction optimization : Use of SeO₂ in dioxane/water for oxidation (as seen in tetrahydroquinoline derivatives) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol for high purity.
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction using SHELXL (e.g., refinement protocols in ) ensures precise stereochemical assignment .

Q. How should researchers handle safety concerns during synthesis or biological testing?

  • Risk mitigation :

  • Hazard identification : Analogous tetrahydroquinoxaline derivatives (CAS 89409-15-4) may cause respiratory irritation; use fume hoods and PPE .
  • First aid : Immediate decontamination of skin/eyes with water and medical consultation for ingestion/inhalation .
  • Storage : Under inert gas (N₂/Ar) at -20°C to prevent degradation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocols :

  • NMR : 1H^1 \text{H}-NMR (δ 1.2–1.4 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) and 13C^{13} \text{C}-NMR (carbonyl at ~205 ppm).
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺).
  • X-ray crystallography : SHELX suite for structure refinement (e.g., thermal displacement parameters, hydrogen bonding networks) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Experimental design :

  • SAR studies : Introduce substituents at the quinoxaline N-methyl or acetyl positions. For example, fluorination at the phenyl ring (as in ) may improve blood-brain barrier penetration.
  • Docking studies : Use AutoDock Vina to predict binding to NMDA receptors (NR2A/NR2B subunits), leveraging data from analogs like NVP-AAM077 .
  • In vitro assays : Competitive binding assays with 3H^3 \text{H}-MK-801 to quantify NMDA receptor affinity .

Q. How to resolve contradictions in reported biological data for tetrahydroquinoxaline derivatives?

  • Analytical strategies :

  • Assay standardization : Use uniform cell lines (e.g., HEK293 expressing NR1/NR2A) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Metabolic stability : Test hepatic microsome stability (human/rat) to identify species-specific differences in clearance rates.
  • Structural validation : Compare X-ray/NMR data with computational models to rule out stereochemical variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Approaches :

  • QSAR modeling : Utilize datasets from PubChem or ChEMBL to predict logP, solubility, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID 1AO6) to estimate plasma protein binding .
  • ADMET prediction : SwissADME or ADMETlab for bioavailability and toxicity profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.